molecular formula C11H9ClN2O2 B5696301 N-(2-chlorophenyl)-5-methyl-3-isoxazolecarboxamide CAS No. 646530-34-9

N-(2-chlorophenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B5696301
CAS RN: 646530-34-9
M. Wt: 236.65 g/mol
InChI Key: JMXWUJNZDUDGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-5-methyl-3-isoxazolecarboxamide, also known as CL-220, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(2-chlorophenyl)-5-methyl-3-isoxazolecarboxamide exerts its effects by modulating the activity of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in the perception of pain, temperature, and inflammation. This compound binds to the channel and alters its conformation, leading to the inhibition of ion flow and the reduction of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of TRPV1 channels in a dose-dependent manner. In vivo studies have shown that this compound reduces pain and inflammation in animal models of acute and chronic pain. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for N-(2-chlorophenyl)-5-methyl-3-isoxazolecarboxamide research. One area of interest is the development of new drugs based on this compound, with improved efficacy and safety profiles. Another area of interest is the investigation of the role of TRPV1 channels in various diseases, including pain, inflammation, and cancer. Additionally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential interactions with other drugs.

Synthesis Methods

N-(2-chlorophenyl)-5-methyl-3-isoxazolecarboxamide can be synthesized through a two-step process. The first step involves the reaction of 2-chlorobenzonitrile with methylamine, followed by the addition of sodium hydroxide to form an intermediate. The second step involves the reaction of the intermediate with isoxazole-5-carboxylic acid to form this compound.

Scientific Research Applications

N-(2-chlorophenyl)-5-methyl-3-isoxazolecarboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been investigated for its ability to modulate the activity of ion channels, which are involved in the transmission of nerve impulses. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(2-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-10(14-16-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXWUJNZDUDGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431596
Record name STK484203
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

646530-34-9
Record name STK484203
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.